molecular formula C6H4F3NS B1366735 2-[(trifluoromethyl)sulfanyl]pyridine CAS No. 57830-49-6

2-[(trifluoromethyl)sulfanyl]pyridine

Cat. No.: B1366735
CAS No.: 57830-49-6
M. Wt: 179.17 g/mol
InChI Key: CZHXAJUGVVDTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Trifluoromethyl)sulfanyl]pyridine (C₆H₄F₃NS) is a pyridine derivative featuring a trifluoromethylsulfanyl (-SCF₃) substituent at the 2-position of the pyridine ring. This compound is characterized by its electron-withdrawing trifluoromethyl group and sulfur atom, which confer unique physicochemical properties, including enhanced lipophilicity and metabolic stability. Its synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from methodologies in related compounds (e.g., pyridinyl phosphonium salts in ).

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS/c7-6(8,9)11-5-3-1-2-4-10-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHXAJUGVVDTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449187
Record name Pyridine, 2-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57830-49-6
Record name Pyridine, 2-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Trifluoromethylation of Pyridine: One common method involves the trifluoromethylation of pyridine derivatives. This can be achieved using reagents such as trifluoromethyl sulfenyl chloride (CF3SCl) in the presence of a base like triethylamine.

    Metal-Catalyzed Reactions: Another approach involves metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, where a trifluoromethylthiolating agent is used to introduce the trifluoromethylthio group onto the pyridine ring.

Industrial Production Methods: Industrial production of 2-[(trifluoromethyl)sulfanyl]pyridine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-[(trifluoromethyl)sulfanyl]pyridine can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group or other reduced forms.

    Substitution: This compound can participate in substitution reactions, where the trifluoromethylthio group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Trifluoromethyl Derivatives: From reduction reactions.

    Substituted Pyridines: From substitution reactions.

Scientific Research Applications

Chemistry: 2-[(trifluoromethyl)sulfanyl]pyridine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its trifluoromethylthio group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its ability to modify the biological activity of compounds makes it a key ingredient in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of 2-[(trifluoromethyl)sulfanyl]pyridine depends on its specific application. In general, the trifluoromethylthio group can interact with various molecular targets, such as enzymes or receptors, altering their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to increased binding affinity and potency in biological systems.

Comparison with Similar Compounds

Structural and Electronic Properties

The -SCF₃ group distinguishes 2-[(trifluoromethyl)sulfanyl]pyridine from other pyridine derivatives. Key comparisons include:

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Substituent(s) Key Properties
This compound C₆H₄F₃NS -SCF₃ at C2 High lipophilicity; strong electron-withdrawing effects
2-(Trifluoromethyl)pyridine C₆H₄F₃N -CF₃ at C2 Moderate lipophilicity; less polar than -SCF₃ analogs
2-Methylsulfanylpyridine C₆H₇NS -SCH₃ at C2 Lower electron-withdrawal; reduced metabolic stability
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate C₇H₃F₄INO₃S -OSO₂CF₃, -I, -F at C2, C5 High reactivity as a chemical intermediate

Key Findings :

  • The electron-withdrawing nature of -SCF₃ may stabilize negative charges, influencing reactivity in substitution reactions.

Key Findings :

  • The 1,3,4-oxadiazole derivatives () demonstrate potent insecticidal activity, suggesting that replacing -SCF₃ with a heterocyclic ring may optimize target binding.
  • Pyridine-based CYP51 inhibitors () highlight the importance of trifluoromethyl groups in antiparasitic drug design, though sulfur-containing substituents like -SCF₃ remain underexplored.

Key Findings :

  • Palladium-catalyzed methods () are versatile for introducing sulfur-containing groups but may require optimization for -SCF₃.
  • Multi-step syntheses () for complex pyridine derivatives often suffer from moderate yields, highlighting the need for streamlined protocols.

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